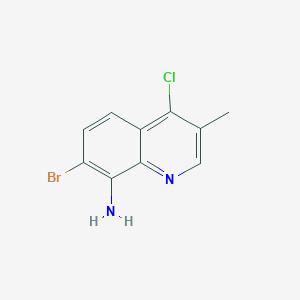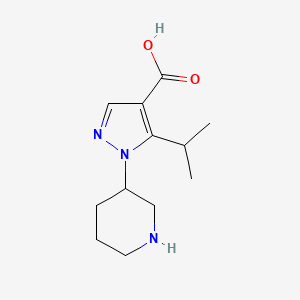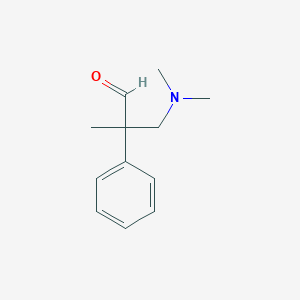
3-(Dimethylamino)-2-methyl-2-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-methyl-2-phenylpropanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethylamino group, a methyl group, and a phenyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyl-2-phenylpropanal can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as 2-methyl-2-phenylpropanal, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent like toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2-methyl-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: 3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid.
Reduction: 3-(Dimethylamino)-2-methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-2-methyl-2-phenylpropanal is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound may serve as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it valuable for drug discovery and development .
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyl-2-phenylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-(Dimethylamino)-1-arylpropenones: These compounds share the dimethylamino group and are used in similar applications, such as dyeing and antimicrobial activities.
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in the synthesis of polymers and copolymers.
Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-2-phenylpropanal |
InChI |
InChI=1S/C12H17NO/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
HSKJNRGHOGGECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


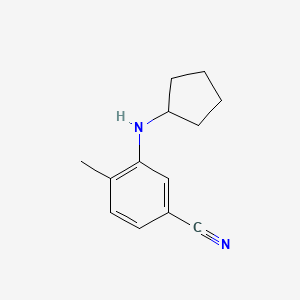
amine](/img/structure/B13242106.png)
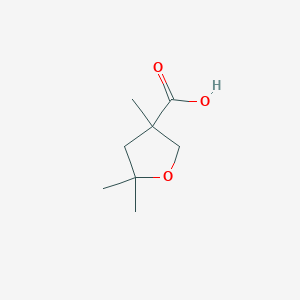

![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
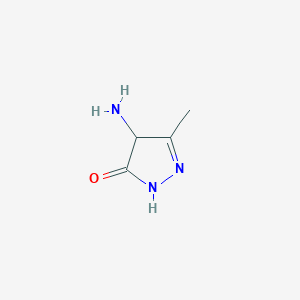
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)
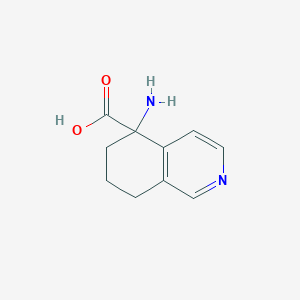
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)

